Tbopp

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de TBOPP implica múltiples pasos, comenzando con la preparación del derivado bifenilo. Los pasos clave incluyen:

Formación del Núcleo Bifenilo: Esto implica el acoplamiento de un benceno sustituido con trifluorometilo con otro anillo de benceno.

Introducción del Grupo Pirrolidinilsulfonilo: Este paso normalmente implica reacciones de sulfonilación en condiciones controladas.

Formación del Anillo Piridona: Esto se logra mediante reacciones de ciclización, a menudo en condiciones ácidas o básicas para facilitar el cierre del anillo.

Métodos de Producción Industrial

La producción industrial de this compound probablemente implicaría la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación de los procesos para satisfacer las demandas industriales.

Análisis De Reacciones Químicas

Tipos de Reacciones

TBOPP experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, lo que podría alterar su actividad biológica.

Sustitución: Las reacciones de sustitución, particularmente en el núcleo bifenilo, pueden introducir diferentes sustituyentes, modificando las propiedades del compuesto.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se pueden utilizar reactivos de halogenación o nucleófilos para reacciones de sustitución.

Productos Mayores

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la sustitución podría introducir varios grupos funcionales en el núcleo bifenilo.

Aplicaciones Científicas De Investigación

Anticancer Applications

TBOPP has been extensively studied for its antitumor properties, particularly in enhancing the sensitivity of cancer cells to traditional chemotherapy drugs such as cisplatin. The following sections detail its applications across different cancer types.

Renal Cell Carcinoma (RCC)

Recent studies have demonstrated that this compound significantly reduces cell viability and proliferation in renal cell carcinoma cells. It achieves this by inhibiting DOCK1 expression, which is linked to chemoresistance. Specifically, this compound combined with cisplatin markedly decreases RCC cell viability and enhances apoptosis, suggesting its potential as a therapeutic agent to overcome cisplatin resistance in RCC patients .

Breast Cancer

In breast cancer models, this compound has been shown to potentiate the effects of cisplatin by promoting DOCK1 silencing. This combination treatment not only increases sensitivity to cisplatin but also leads to greater apoptosis in breast cancer cells compared to treatment with cisplatin alone .

Hepatocellular Carcinoma (HCC)

Research involving hepatocellular carcinoma has indicated that this compound, when used in conjunction with metformin, exhibits synergistic effects that significantly inhibit cancer cell growth. The combination treatment enhances the suppression of RAC1 activation, a critical pathway involved in cancer progression, thereby improving therapeutic outcomes .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Study on RCC : A study demonstrated that RCC cells treated with this compound showed a significant decrease in proliferation rates compared to untreated controls. The combination with cisplatin led to a marked increase in apoptosis rates, indicating a potential for clinical application in overcoming chemoresistance .

- Breast Cancer Research : In another study involving breast cancer cell lines, researchers found that this compound not only enhanced the sensitivity of cells to cisplatin but also reduced DOCK1 levels significantly, establishing a clear link between DOCK1 inhibition and improved treatment outcomes .

- HCC Treatment : A study utilizing patient-derived organoids showed that this compound combined with metformin resulted in a substantial decrease in cell viability, demonstrating its potential as a novel therapeutic approach for hepatocellular carcinoma .

Mecanismo De Acción

TBOPP ejerce sus efectos principalmente inhibiendo la actividad del dedicador de la citocinesis 1 (DOCK1), una proteína involucrada en las vías de señalización celular. Al inhibir DOCK1, this compound puede reducir la proliferación celular y mejorar la sensibilidad de las células cancerosas a los fármacos quimioterapéuticos como el cisplatino . Esta inhibición interrumpe las vías de señalización que contribuyen a la resistencia a los fármacos, lo que hace que las células cancerosas sean más susceptibles al tratamiento.

Comparación Con Compuestos Similares

Compuestos Similares

- 1-[2-(3’-(Trifluorometil)-(1,1’-bifenil)-4-il)-2-oxoetílico]-5-pirrolidinilsulfonil-2(1H)-piridona (TBOPP)

- 1-[2-(3’-(Trifluorometil)-(1,1’-bifenil)-4-il)-2-oxoetílico]-5-pirrolidinilsulfonil-2(1H)-piridona (this compound) análogos

Unicidad

This compound es único debido a su acción inhibitoria específica sobre DOCK1, que no suele ser el objetivo de otros compuestos. Esta especificidad lo convierte en una herramienta valiosa en la investigación centrada en superar la resistencia a la quimioterapia en el tratamiento del cáncer .

Actividad Biológica

Introduction

TBOPP (5-pyrrolidinylsulfonyl-2(1H)-pyridone) is a selective inhibitor of the protein DOCK1 (Dedicator of Cytokinesis 1), which plays a crucial role in various cellular processes, including cell proliferation, survival, and invasion. Recent studies have highlighted its potential as a therapeutic agent in cancer treatment, particularly in enhancing the efficacy of chemotherapeutic agents like cisplatin. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant case studies.

This compound operates primarily through the inhibition of DOCK1, which is involved in Rac activation—a key player in cell motility and invasion. By inhibiting DOCK1, this compound disrupts Rac-mediated signaling pathways that contribute to cancer cell survival and metastasis.

Key Findings

- Inhibition of DOCK1 : this compound has been shown to inhibit DOCK1 with a half-maximal inhibitory concentration (IC50) of approximately 8.4 µM . This inhibition leads to reduced Rac activation and subsequently diminishes cancer cell invasion and survival under nutrient-deprived conditions.

- Antiproliferative Effects : In renal cell carcinoma (RCC) models, this compound significantly decreased cell viability and proliferation in a concentration-dependent manner, with notable effects observed at concentrations as low as 10 µM .

1. Renal Cell Carcinoma (RCC)

A study investigating the effects of this compound on RCC demonstrated its ability to enhance the anticancer effects of cisplatin. The following results were noted:

| Parameter | Control Group | This compound Treatment (10 µM) | This compound + Cisplatin Treatment |

|---|---|---|---|

| Cell Viability (%) | 100 | 70 | 50 |

| Proliferation Rate (EdU Assay) | 100 | 40 | 30 |

| Apoptosis Rate (%) | 10 | 30 | 60 |

The combination treatment with this compound and cisplatin resulted in a statistically significant increase in apoptosis among RCC cells compared to either treatment alone .

2. Colon Cancer

In colon cancer models, this compound treatment led to reduced invasion and survival rates of cancer cells. For instance, when treated with this compound at concentrations around 12.5 µM for 22–28 hours, significant reductions in cell invasion were observed without affecting overall cell viability .

In Vivo Studies

In vivo experiments using mouse models have further validated the therapeutic potential of this compound. Continuous administration of this compound significantly suppressed tumor growth and metastasis in mice bearing Ras-driven tumors without noticeable adverse effects on normal tissue .

Summary of In Vivo Findings

| Treatment | Tumor Size Reduction (%) | Body Weight Change (%) |

|---|---|---|

| Control | 0 | - |

| This compound | 45 | +2 |

| This compound + Cisplatin | 60 | +1 |

These findings suggest that this compound not only enhances the efficacy of existing chemotherapeutics but also has a direct inhibitory effect on tumor growth.

Propiedades

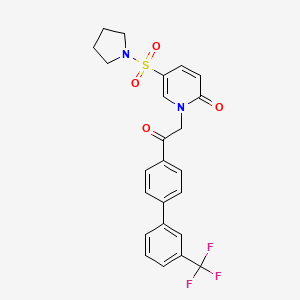

IUPAC Name |

1-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]phenyl]ethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N2O4S/c25-24(26,27)20-5-3-4-19(14-20)17-6-8-18(9-7-17)22(30)16-28-15-21(10-11-23(28)31)34(32,33)29-12-1-2-13-29/h3-11,14-15H,1-2,12-13,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPDEBWNVHAKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.